L-threo-Sphingosylphosphorylcholine
Description
Chemical Identity and Classification of L-threo-Sphingosylphosphorylcholine
Structural Characterization and Isomeric Differentiation
Molecular Formula and Stereochemical Configuration
This compound possesses the molecular formula C23H49N2O5P with a molecular weight of 464.6 grams per mole. The compound exhibits a complex stereochemical arrangement characterized by specific configurations at carbon positions 2 and 3 of the sphingoid backbone. The stereochemical designation follows the (2S,3S,4E) configuration, which defines the L-threo isomeric form. This configuration distinguishes it fundamentally from other sphingosylphosphorylcholine isomers through the spatial arrangement of hydroxyl and amino groups around the chiral centers.
The structural architecture encompasses several critical functional groups that contribute to its biological activity. The molecule contains a phosphorylcholine group attached to the 1-position of the sphingoid backbone, providing the characteristic polar head group. Hydroxyl groups are positioned at the 2- and 3-positions, with the stereochemistry at these positions being critical for biological function. The long-chain aliphatic portion extends through an 18-carbon chain with a trans double bond at the 4-position, creating the characteristic sphingoid base structure.
The International Union of Pure and Applied Chemistry nomenclature describes this compound as Ethanaminium, 2-[[[[(2S,3S,4E)-2-amino-3-hydroxy-4-octadecenyl]oxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-, inner salt. The canonical Simplified Molecular Input Line Entry System representation reveals the detailed connectivity: NC@@HC@@H/C=C/CCCCCCCCCCCCC. This structural notation emphasizes the zwitterionic nature of the molecule, with both positively charged trimethylammonium and negatively charged phosphate groups.
| Property | Value |
|---|---|
| Molecular Formula | C23H49N2O5P |
| Molecular Weight | 464.6 g/mol |
| Chemical Abstracts Service Number | 105615-55-2 |
| Stereochemical Configuration | (2S,3S,4E) |
| Physical State | Solid |
| Purity (Commercial) | >98% |
Comparative Analysis with D-erythro-Sphingosylphosphorylcholine
The distinction between this compound and D-erythro-Sphingosylphosphorylcholine lies fundamentally in their stereochemical configurations, which result in significantly different biological properties and metabolic behaviors. Research has demonstrated that sphingosylphosphorylcholine prepared from native sphingomyelin comprises approximately 70% of the L-threo (2S,3S) isomer and 30% of the D-erythro (2S,3R) isomer. This natural distribution pattern indicates that the L-threo form represents the predominant isomer found in biological systems.
The stereochemical differences between these isomers have been definitively characterized through multiple analytical techniques. Gas-liquid chromatography of trimethylsilyl derivatives of N-acetylsphingosines, prepared by enzymatic hydrolysis with Clostridium perfringens phospholipase C, has provided clear evidence of the distinct chemical configurations. Additionally, thin layer chromatography, optical rotatory dispersion, and fast atom bombardment mass spectrometry have confirmed the structural differences between the erythro and threo isomers.
The biological activity profiles of these isomers reveal significant functional distinctions. This compound demonstrates agonist activity toward sphingosine-1-phosphate receptors 1-3, with EC50 values of 19.3, 313.3, and 131.8 nanomolar for human sphingosine-1-phosphate receptors 1-3, respectively. This receptor binding profile differs markedly from the D-erythro form, suggesting that the stereochemical configuration directly influences the compound's interaction with cellular targets.
The metabolic fate of these isomers also differs substantially. The L-threo configuration appears to be more resistant to certain degradative enzymes, potentially contributing to its accumulation in pathological conditions. This differential metabolism has important implications for understanding the role of lysosphingolipids in sphingolipidoses, where specific isomers may contribute differently to disease pathogenesis.
Taxonomic Classification Within Sphingolipid Family
Relationship to Sphingomyelin and Lysosphingolipids
This compound occupies a specific position within the broader classification of sphingolipids as a lysosphingolipid derivative of sphingomyelin. Lysosphingolipids are defined as derivatives of sphingolipids that have lost the amide-linked acyl chain, resulting in compounds that retain the sphingoid backbone but lack the fatty acid component. This structural modification fundamentally alters the biophysical properties and biological activities of these molecules compared to their parent compounds.
The relationship between this compound and sphingomyelin is characterized by the enzymatic removal of the N-acyl fatty acid chain from the parent molecule. Sphingomyelin deacylase catalyzes the hydrolysis reaction: N-acyl-sphingosylphosphorylcholine + H2O ⇌ fatty acid + sphingosylphosphorylcholine. This enzyme, with the systematic name N-acyl-sphingosylphosphorylcholine amidohydrolase, plays a crucial role in sphingolipid metabolism within the epidermis and other tissues.
The classification of this compound as a phosphosphingolipid places it within a specialized category of sphingolipids characterized by the presence of phosphate-containing head groups. This compound specifically belongs to the phosphocholine subfamily, distinguished by the trimethylammonium ethyl phosphate moiety attached to the sphingoid backbone. The zwitterionic nature of this head group contributes significantly to the compound's membrane interactions and cellular signaling properties.
Within the lysosphingolipid family, this compound shares structural similarities with other bioactive molecules such as psychosine (galactosylsphingosine) and glucosylsphingosine. However, the phosphocholine head group distinguishes it from glycosylated lysosphingolipids, providing unique receptor binding capabilities and metabolic pathways. This structural distinction has important implications for its role in cellular signaling and disease pathogenesis.
| Sphingolipid Class | Head Group | Backbone Modification | Example Compounds |
|---|---|---|---|
| Sphingomyelins | Phosphocholine | N-acylated | N-palmitoyl-sphingomyelin |
| Lysosphingolipids | Various | Deacylated | This compound |
| Glycosphingolipids | Sugar residues | N-acylated | Glucosylceramide |
| Ceramides | None | N-acylated | N-stearoyl-ceramide |
Position in Sphingolipid Metabolic Pathways
This compound occupies a central position within sphingolipid metabolic networks, serving both as a degradation product of complex sphingolipids and as a precursor for further metabolic transformations. The compound is generated primarily through the catabolism of sphingomyelin via sphingomyelinase-mediated hydrolysis, which removes the fatty acid component while preserving the phosphocholine head group and sphingoid backbone. This degradative pathway represents a crucial mechanism for sphingolipid turnover in cellular membranes.
The sphingomyelinase family consists of three major categories based on their pH optima: acid sphingomyelinase, alkaline sphingomyelinase, and neutral sphingomyelinases. Acid sphingomyelinase, predominantly a lysosomal protein, metabolizes sphingomyelin present on endosomal membranes and contributes significantly to the generation of lysosphingolipids including this compound. The lysosomal localization of this enzyme explains the accumulation of lysosphingolipids in lysosomal storage disorders where acid sphingomyelinase activity is deficient.
The metabolic fate of this compound involves several potential pathways within the sphingolipid network. The compound can undergo further degradation through the action of specific phosphodiesterases that cleave the phosphocholine head group, generating sphingosine and phosphocholine. Alternatively, the molecule may serve as a substrate for re-acylation reactions, potentially regenerating sphingomyelin through the reverse action of sphingomyelin deacylase or related enzymes.
The position of this compound within the broader sphingolipid metabolic network connects it to the fundamental sphingolipid degradation pathway that ultimately leads to sphingosine-1-phosphate formation. Sphingosine, generated from lysosphingolipid degradation, can be phosphorylated by sphingosine kinases to produce sphingosine-1-phosphate, a potent bioactive signaling molecule. This metabolic connection highlights the role of this compound as an intermediate in the generation of critical cellular mediators.
The accumulation of this compound in pathological conditions, particularly in sphingolipidoses such as Niemann-Pick disease, reflects disruptions in normal sphingolipid catabolism. In these disorders, deficiencies in specific enzymes lead to the aberrant accumulation of lysosphingolipids, which can reach concentrations 100 to 1000-fold higher than normal levels. This accumulation pattern has established this compound as a valuable biomarker for diagnosing and monitoring sphingolipidoses through liquid chromatography coupled with tandem mass spectrometry methods.
Properties
Molecular Formula |
C23H49N2O5P |
|---|---|
Molecular Weight |
465 |
Appearance |
Unit:5 mgPurity:98+%Physical solid |
Synonyms |
L-threo-SPC |
Origin of Product |
United States |
Scientific Research Applications
Cellular Differentiation
Induction of Smooth Muscle Cell Differentiation
Research indicates that L-threo-Sphingosylphosphorylcholine can influence the differentiation of human adipose-tissue-derived mesenchymal stem cells (hATSCs) into smooth muscle-like cell types. A study demonstrated that while D-erythro-Sphingosylphosphorylcholine effectively increased the expression of smooth muscle-specific genes such as α-smooth muscle actin (α-SMA), this compound did not show similar effects at concentrations up to 5 μM. This suggests that the differentiation effects are stereospecific, with only the D-erythro isomer being biologically active in this context .
Mechanisms of Action
The mechanism by which this compound induces differentiation involves the activation of signaling pathways such as Gi/o-dependent pathways and the phosphorylation of Smad2. This pathway is crucial for mediating the effects of transforming growth factor β (TGF-β), which is known to play a significant role in smooth muscle cell differentiation .
Inhibition of Platelet Activation
Mechanism of Action
This compound has been identified as an effective inhibitor of human platelet activation. It was found to uncouple agonist-activated receptors from their effectors, thereby inhibiting platelet aggregation induced by various agonists such as ADP and thrombin . The concentration-dependent inhibition exhibited an IC50 value ranging from 1-10 μM, with nearly complete inhibition at higher concentrations (20 μM) .
Implications for Cardiovascular Health
Given its role in inhibiting platelet activation, this compound may have significant implications for cardiovascular health. Its ability to modulate platelet function suggests potential applications in preventing thrombotic events and managing conditions associated with excessive platelet activation .
Summary Table: Key Applications of this compound
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Isomers: L-threo-SPC vs. D-erythro-SPC
Both isomers share the molecular formula C₂₃H₄₉N₂O₅P but exhibit stereospecific bioactivities:
Functional Divergence :
Sphingosylphosphorylcholine (SPC) Mixtures
SPC often exists as a mixture of D-erythro and L-threo isomers (e.g., product 1321-05 ), with CAS 82970-80-7 .
Lysosphingolipids and Analogous Compounds
A. Lyso-sphingomyelin
- Synonyms: Lyso-SM, SPC .
- Structure : Lacks a fatty acid chain compared to sphingomyelin.
- Role : Shares signaling pathways with SPC but less stereochemical specificity .
B. N,N-Dimethyl-D-erythro-sphingosine
- CAS : 119567-63-4 .
- Function : Inhibits protein kinase C (PKC), contrasting with L-threo-SPC’s S1P agonism .
- Structural Difference : Methylation at the amine group alters receptor interaction .
C. Ki16198 (LPA Receptor Antagonist)
Q & A
Q. What are the recommended protocols for preparing and handling L-threo-Sphingosylphosphorylcholine in cell-based assays?
SPC is sensitive to degradation; thus, protocols for cell/tissue preparation should prioritize cold buffers and rapid homogenization. For adherent or suspension cells:
- Harvest 2 × 10⁶ cells, wash with cold PBS, resuspend in 100 µL assay buffer, homogenize via pipetting, and centrifuge (2–5 min, 4°C) to remove insoluble material .
- Tissue samples (10 mg) require similar steps but may benefit from mechanical disruption (e.g., Dounce homogenizer) .
- Store supernatants on ice and avoid repeated freeze-thaw cycles to preserve stability .
Q. How can researchers validate the purity and concentration of SPC in experimental samples?
Use enzymatic assays (e.g., phosphatidylcholine detection kits) adapted for SPC:
- Prepare standard curves with known SPC concentrations (e.g., 0.1–10 µM) and run duplicates to ensure reproducibility .
- Subtract background signals from samples containing endogenous choline derivatives .
- Validate purity via mass spectrometry or HPLC, referencing CAS 105615-55-2 for structural confirmation .
Q. What are the critical controls required when studying SPC’s signaling pathways?
- Negative controls : Use SPC-free buffer or inhibitors (e.g., N,N-Dimethyl-D-erythro-sphingosine) to block downstream kinases .
- Background controls : Account for baseline CCL2 or thrombospondin-1 levels in untreated cells .
- Technical replicates : Perform assays in duplicate to minimize variability .
Advanced Research Questions
Q. How can conflicting data on SPC’s dual pro-inflammatory and anti-angiogenic roles be resolved experimentally?
SPC’s context-dependent effects (e.g., CCL2 induction vs. thrombospondin-1 upregulation) may arise from:
Q. What methodological strategies improve reproducibility in SPC-related signal transduction studies?
- Blinding and randomization : Assign treatment groups randomly and blind researchers to conditions during data collection .
- Power analysis : Calculate sample sizes to ensure statistical robustness (e.g., n ≥ 6 for in vitro assays) .
- Data transparency : Report raw values, normalization methods, and outlier exclusion criteria .
Q. How can researchers optimize SPC detection in complex biological matrices (e.g., serum)?
- Sample pretreatment : Deplete albumin via immunoaffinity columns to reduce interference .
- Fluorometric vs. colorimetric assays : Use fluorometric detection (Ex/Em = 535/587 nm) for enhanced sensitivity in lipid-rich samples .
- Internal standards : Spike deuterated SPC to correct for recovery rates during extraction .
Q. What computational tools are suitable for modeling SPC’s interactions with membrane receptors?
- Molecular dynamics (MD) simulations : Use tools like GROMACS to predict SPC’s binding affinity for GPCRs .
- Docking studies : Apply AutoDock Vina to map SPC’s orientation in lipid bilayers .
- Validate predictions with mutagenesis (e.g., alanine scanning of receptor-binding domains) .
Data Analysis and Interpretation
Q. How should researchers address variability in SPC-induced transcriptional responses across studies?
- Meta-analysis : Aggregate RNA-seq datasets (e.g., GEO repositories) to identify consensus pathways (e.g., NF-κB, MAPK) .
- Batch correction : Normalize data using ComBat to adjust for technical variability .
- Pathway enrichment tools : Use DAVID or GSEA to prioritize biologically relevant gene clusters .
Q. What statistical approaches are recommended for analyzing SPC’s dose-dependent effects?
- Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀ values .
- ANOVA with post-hoc tests : Compare multiple doses (e.g., Tukey’s HSD for pairwise differences) .
- Effect size reporting : Include Cohen’s d or η² to quantify biological significance .
Experimental Design Considerations
How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide SPC research questions?
- Feasible : Prioritize assays with established protocols (e.g., CCL2 ELISA ) before developing novel methods.
- Novel : Investigate understudied roles (e.g., SPC in neuroinflammation or cancer metabolism) .
- Ethical : Use primary human cells with IRB-approved consent instead of animal models where possible .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
